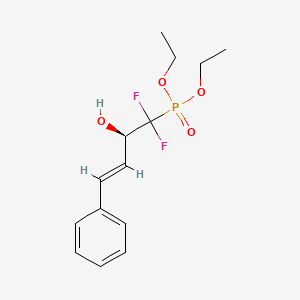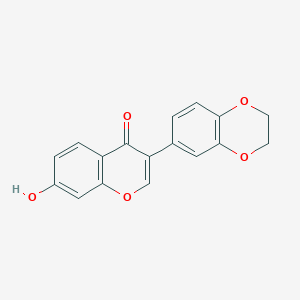
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one, commonly referred to as “7-OH-DBD”, is a naturally occurring compound found in certain plants and fungi. It is a member of the benzodioxin class of compounds, which are known to have a variety of biological activities. 7-OH-DBD has been studied extensively in recent years for its potential applications in scientific research, and for its biochemical and physiological effects on the body.
Applications De Recherche Scientifique
Antibacterial Properties
- Synthesis and Antimicrobial Properties: A study by Lal, Paliwal, & Bagade (2018) synthesized new derivatives of 3-(2-(ethylthio)-6-phenyl-3,4-dihydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one and evaluated their antibacterial properties. These compounds showed moderate to good antibacterial properties against various bacterial species.
Antidiabetic Activity
- Synthesis and Antidiabetic Evaluation: Telvekar et al. (2020) in their research synthesized a novel series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives, exhibiting promising antidiabetic activity against α-glucosidase and α-amylase. This study highlighted the potential of these derivatives as antidiabetic agents (Telvekar et al., 2020).
Molecular Docking and Pharmacological Study
- Molecular Docking Insights: A study conducted by Lal, Paliwal, & Bagade (2018) also included molecular docking studies to understand the binding mode of these compounds, providing insights into their potential pharmacological applications.
Green Chemistry Applications
- Eco-friendly Synthesis: Kumar et al. (2015) developed a green, catalyst-free, solvent-free synthesis method for a variety of substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method highlights the eco-friendly approach in synthesizing these compounds (Kumar et al., 2015).
Chemotherapeutic Potential
- Cancer Research Applications: The research by Sakagami et al. (2015) investigated the effects of 3-styrylchromones on metabolic profiles and cell death in oral squamous cell carcinoma cells, suggesting the potential chemotherapeutic applications of these compounds (Sakagami et al., 2015).
Synthesis and Characterization
- Novel Synthesis Methods: Gomha & Abdel‐aziz (2013) described an efficient synthesis method for 2-(heteroaryl)-3H-benzo[f]chromen-3-ones, which are evaluated for their antibacterial properties. This demonstrates the versatility in synthesizing these compounds (Gomha & Abdel‐aziz, 2013).
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-11-2-3-12-15(8-11)22-9-13(17(12)19)10-1-4-14-16(7-10)21-6-5-20-14/h1-4,7-9,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDARFHSGXIIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2766330.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)
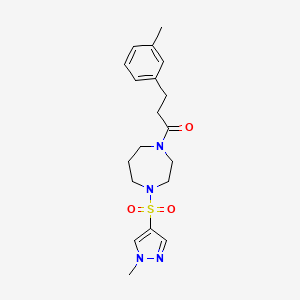
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2766337.png)
![2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2766340.png)
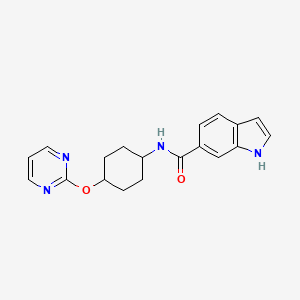
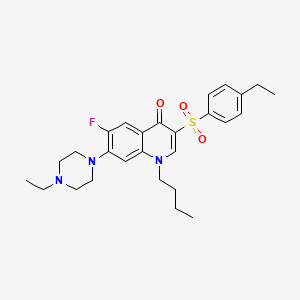
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)
![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)
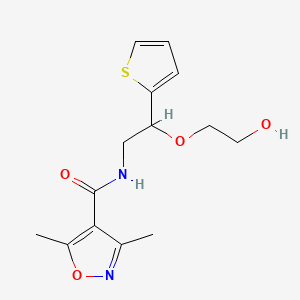
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)
